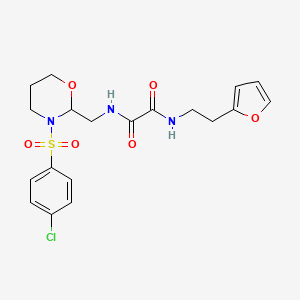
N1-((3-((4-chlorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-(furan-2-yl)ethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-((3-((4-chlorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-(furan-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C19H22ClN3O6S and its molecular weight is 455.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N1-((3-((4-chlorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-(furan-2-yl)ethyl)oxalamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a unique structural arrangement that includes:
- 4-chlorophenyl group
- Sulfonyl group
- Oxazinan ring
- Furan moiety
Its molecular formula is C22H26ClN3O6S, with a molecular weight of approximately 495.98 g/mol .
Research indicates that this compound interacts with specific biological targets such as enzymes and receptors. These interactions can lead to the inhibition or modulation of various biological pathways, contributing to its pharmacological effects. Molecular docking studies and biochemical assays are commonly employed to elucidate these interactions .
Anticancer Properties
Several studies have highlighted the anticancer potential of compounds structurally similar to this compound. For instance, compounds with the 4-chlorophenyl moiety have shown significant inhibitory effects on cancer cell lines, particularly glioblastoma. A study demonstrated that related compounds inhibited 3D neurosphere formation in primary patient-derived glioma stem cells while exhibiting low cytotoxicity towards non-cancerous cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives of similar structures exhibit moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. The mechanism often involves enzyme inhibition, such as acetylcholinesterase and urease .
Case Study 1: Anticancer Activity
A recent study focusing on the anticancer activity of related compounds reported that several exhibited low micromolar activity against key oncogenic kinases involved in glioma progression. This suggests potential for developing targeted therapies based on this compound's structure .
Case Study 2: Antimicrobial Efficacy
Another study synthesized a series of compounds bearing similar functional groups and evaluated their antibacterial efficacy. The results indicated strong inhibition against specific bacterial strains while maintaining low toxicity levels toward human cells .
Data Tables
Propiedades
IUPAC Name |
N'-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-[2-(furan-2-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O6S/c20-14-4-6-16(7-5-14)30(26,27)23-10-2-12-29-17(23)13-22-19(25)18(24)21-9-8-15-3-1-11-28-15/h1,3-7,11,17H,2,8-10,12-13H2,(H,21,24)(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYQDCMIZJGVOEK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(OC1)CNC(=O)C(=O)NCCC2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













